molecular formula C6H6N4O2 B6329664 Pyridazine-3,4-dicarboxylic acid diamide CAS No. 16082-02-3

Pyridazine-3,4-dicarboxylic acid diamide

Cat. No.: B6329664
CAS No.: 16082-02-3
M. Wt: 166.14 g/mol
InChI Key: IMNHVDZCCUMECC-UHFFFAOYSA-N
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Description

Pyridazine-3,4-dicarboxylic acid diamide is a heterocyclic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is notable for its unique physicochemical properties, which make it an attractive candidate for various applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-3,4-dicarboxylic acid diamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the pyridazine ring . The reaction conditions often involve the use of catalysts such as copper(II) salts and solvents like acetonitrile or acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3,4-dicarboxylic acid diamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyridazine-3,4-dicarboxylic acid diamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions often involve hydrogen bonding, π-π stacking, and other non-covalent interactions . The pathways affected by these interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: Pyridazine-3,4-dicarboxylic acid diamide is unique due to its dual amide functional groups, which enhance its hydrogen-bonding capacity and influence its physicochemical properties. This makes it particularly valuable in drug design and molecular recognition applications .

Properties

IUPAC Name

pyridazine-3,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-5(11)3-1-2-9-10-4(3)6(8)12/h1-2H,(H2,7,11)(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNHVDZCCUMECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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